molecular formula C3H7NO4S3 B102713 1,3-Dithiolan-2-imine, sulfate (1:1) CAS No. 19210-54-9

1,3-Dithiolan-2-imine, sulfate (1:1)

Cat. No. B102713
CAS RN: 19210-54-9
M. Wt: 217.3 g/mol
InChI Key: DNFYSWDNSNKUOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dithiolan-2-imine, sulfate (1:1) is a compound that has gained significant attention in scientific research due to its unique properties. It is a sulfur-containing heterocyclic compound that is synthesized through a multistep reaction process.

Mechanism Of Action

The mechanism of action of 1,3-Dithiolan-2-imine, sulfate (1:1) is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and proteins involved in cellular processes. It has been shown to inhibit the activity of DNA polymerase, RNA polymerase, and histone deacetylase, among others.

Biochemical And Physiological Effects

1,3-Dithiolan-2-imine, sulfate (1:1) has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of various microorganisms, and modulate the immune response. Additionally, it has been shown to have antioxidant and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,3-Dithiolan-2-imine, sulfate (1:1) in lab experiments is its unique properties. It is a sulfur-containing heterocyclic compound that exhibits significant biological activity, making it a valuable tool for studying various cellular processes. However, one of the main limitations of using 1,3-Dithiolan-2-imine, sulfate (1:1) in lab experiments is its complex synthesis process, which can be time-consuming and costly.

Future Directions

There are several future directions for the study of 1,3-Dithiolan-2-imine, sulfate (1:1). One potential area of research is the development of novel drugs and therapeutic agents based on the compound's unique properties. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in various scientific research fields. Finally, the development of more efficient and cost-effective synthesis methods for 1,3-Dithiolan-2-imine, sulfate (1:1) could help to facilitate its use in future research endeavors.
Conclusion
In conclusion, 1,3-Dithiolan-2-imine, sulfate (1:1) is a sulfur-containing heterocyclic compound that exhibits significant biological activity. Its unique properties make it a valuable tool for studying various cellular processes, and it has potential applications in the development of novel drugs and therapeutic agents. Further research is needed to fully understand its mechanism of action and potential applications in various scientific research fields.

Synthesis Methods

The synthesis of 1,3-Dithiolan-2-imine, sulfate (1:1) involves a multistep reaction process. The first step involves the reaction of 1,2-ethanedithiol with sodium hydride to form 2,3-dihydrothiophene. The second step involves the oxidation of 2,3-dihydrothiophene with hydrogen peroxide to form 2,3-epithiopropionaldehyde. The third step involves the reaction of 2,3-epithiopropionaldehyde with ammonia to form 1,3-Dithiolan-2-imine. Finally, the fourth step involves the reaction of 1,3-Dithiolan-2-imine with sulfuric acid to form 1,3-Dithiolan-2-imine, sulfate (1:1).

Scientific Research Applications

1,3-Dithiolan-2-imine, sulfate (1:1) has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit significant biological activity, including antimicrobial, antifungal, and anticancer properties. Additionally, it has been shown to have potential applications in the development of novel drugs and therapeutic agents.

properties

CAS RN

19210-54-9

Product Name

1,3-Dithiolan-2-imine, sulfate (1:1)

Molecular Formula

C3H7NO4S3

Molecular Weight

217.3 g/mol

IUPAC Name

1,3-dithiolan-2-imine;sulfuric acid

InChI

InChI=1S/C3H5NS2.H2O4S/c4-3-5-1-2-6-3;1-5(2,3)4/h4H,1-2H2;(H2,1,2,3,4)

InChI Key

DNFYSWDNSNKUOM-UHFFFAOYSA-N

SMILES

C1CSC(=N)S1.OS(=O)(=O)O

Canonical SMILES

C1CSC(=N)S1.OS(=O)(=O)O

Other CAS RN

19210-54-9

synonyms

1,3-dithiolan-2-iminium hydrogen sulphate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.